molecular formula C16H12N2O4 B2970024 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 687580-04-7

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

货号: B2970024
CAS 编号: 687580-04-7
分子量: 296.282
InChI 键: WHEFKXUDGCNLQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS 687580-04-7) is a quinazoline dione derivative of significant interest in medicinal chemistry and biological screening. The compound is characterized by a molecular formula of C16H12N2O4 and a molecular weight of 296.28 g/mol . Its structure features a carboxylic acid functional group at the 7-position and a benzyl substituent on the nitrogen at the 3-position of the tetrahydroquinazoline-2,4-dione core, making it a versatile scaffold for the design and synthesis of novel bioactive molecules. This scaffold is recognized for its privileged structure in drug discovery, often serving as a key precursor in the development of enzyme inhibitors and other pharmacologically active agents. As a building block, it is used in lead optimization and the generation of compound libraries for high-throughput screening. Key physicochemical parameters, including a calculated logP of 2.659, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (PSA) of 86 Ų, suggest favorable drug-like properties for research applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

属性

IUPAC Name

3-benzyl-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-14-12-7-6-11(15(20)21)8-13(12)17-16(22)18(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEFKXUDGCNLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with benzylamine under acidic conditions to form the quinazoline ring. Subsequent steps may include oxidation and carboxylation reactions to introduce the carboxylic acid group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Acid-Base Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-base reactions, forming salts with bases like NaOH or KOH. This property is critical for solubility modulation in pharmaceutical formulations. For example:
R COOH+NaOHR COONa++H2O\text{R COOH}+\text{NaOH}\rightarrow \text{R COO}^-\text{Na}^++\text{H}_2\text{O}

Key Applications :

  • Salt formation for improved bioavailability.

  • Intermediate in esterification or amidation reactions.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard conditions to form esters or amides, respectively:

Reaction TypeReagents/ConditionsProduct Example
EsterificationMethanol/H+^+ or thionyl chlorideMethyl 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
AmidationEDC/HATU with amines3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide derivatives

Mechanistic Insight :

  • Thionyl chloride facilitates esterification via acid chloride intermediates.

  • Carbodiimides (e.g., EDC) activate the carboxylic acid for nucleophilic attack by amines.

Nucleophilic Additions at Carbonyl Groups

The dioxo groups at positions 2 and 4 are susceptible to nucleophilic attack. Hydrazines and hydroxylamines readily form hydrazones or oximes, respectively:
C O+H2N NH2C N NH2+H2O\text{C O}+\text{H}_2\text{N NH}_2\rightarrow \text{C N NH}_2+\text{H}_2\text{O}

Comparative Reactivity :

CompoundSubstituentReactivity with Hydrazine
TargetBenzylModerate (steric hindrance)
Analog MethylHigh (less steric bulk)
AnalogH (no substituent)Very high

Electrophilic Aromatic Substitution (EAS)

The benzyl group’s aromatic ring participates in EAS reactions, such as nitration or halogenation:

ReactionConditionsProduct
NitrationHNO3_3/H2_2SO4_43-(Nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
BrominationBr2_2/FeBr3_33-(Bromobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Regioselectivity :

  • Electron-donating groups on the benzyl ring direct substitution to para positions.

Oxidation and Reduction Reactions

  • Oxidation : The benzyl group oxidizes to a benzoic acid derivative under strong oxidants (e.g., KMnO4_4):
    Ph CH2 Ph COOH\text{Ph CH}_2\text{ }\rightarrow \text{Ph COOH}

  • Reduction : Sodium borohydride reduces carbonyl groups to alcohols, though steric hindrance limits efficiency.

Decarboxylation Under Thermal Conditions

Heating induces decarboxylation, yielding 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline:
R COOHΔR H+CO2\text{R COOH}\xrightarrow{\Delta}\text{R H}+\text{CO}_2

Conditions :

  • Temperatures >200°C in inert solvents (e.g., nitrobenzene).

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

CompoundSubstituentCarboxylic Acid ReactivityDioxo Group Reactivity
TargetBenzylModerate (steric effects)High
3-Ethyl EthylHighModerate
3-Methyl MethylVery highLow

Pharmacological Derivatization Pathways

The compound serves as a scaffold for drug development:

  • Amide formation with piperazine or morpholine derivatives enhances kinase inhibition.

  • Halogenation (e.g., chlorination) improves metabolic stability.

科学研究应用

Potential Pharmaceutical Applications

Research indicates that compounds within the quinazoline family exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid may inhibit specific enzymes or receptors involved in cellular signaling pathways, which could lead to altered cell proliferation and survival rates. It may serve as a lead compound for developing new therapeutic agents targeting various diseases such as cancer and infections. Additionally, it could be utilized in biochemical research to study enzyme inhibition and cellular signaling pathways.

Biochemical Research

This compound is relevant in biochemical research for studying enzyme inhibition and cellular signaling pathways. Interaction studies have focused on its binding affinity to specific proteins or enzymes, with preliminary findings suggesting that it may interact with kinases or other signaling molecules involved in cell growth regulation.

Potential in Drug Development

The uniqueness of this compound lies in its specific combination of structural features that may confer distinct biological activities compared to its analogs. The presence of both dioxo groups and a benzyl substituent allows for potential interactions that could be exploited in drug development.

作用机制

The mechanism by which 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be contextualized by comparing it to analogous tetrahydroquinazoline derivatives. Key differences lie in substituent groups, which influence reactivity, solubility, and applications.

Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound (Target) Benzyl (3), COOH (7), O (2,4) C₁₆H₁₂N₂O₅ 312.28* Potential drug scaffold, synthetic precursor
3-Benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Benzyl (3), COOH (7), S (2) C₁₆H₁₂N₂O₃S 312.34 Enhanced reactivity due to thione group
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid 4-Fluorophenyl (3), COOH (7) C₁₅H₉FN₂O₄ 300.25 Electron-withdrawing substituent improves stability
3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid 4-Ethylphenyl (3), COOH (7) C₁₇H₁₄N₂O₄ 310.31 Increased lipophilicity for membrane penetration
3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Naphthyl (3), COOH (7) C₁₉H₁₂N₂O₄ 332.31 Enhanced fluorescence for optical materials
3-(2-Methoxyethyl)-2-thioxo-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Methoxyethyl (3), S (2) C₁₂H₁₂N₂O₄S 280.30 Improved solubility in polar solvents

*Calculated based on standard atomic weights.

Key Observations

Fluorine at the para position of the phenyl ring () introduces electron-withdrawing effects, stabilizing the molecule and possibly modulating interactions with biological targets .

Solubility and Lipophilicity :

  • The methoxyethyl group in improves aqueous solubility compared to the benzyl group, making it suitable for formulations requiring polar solvents .
  • The naphthyl substituent () increases aromaticity and π-stacking capacity, which is advantageous in fluorescence-based applications .

Applications :

  • Derivatives with bulky substituents (e.g., naphthyl) are marketed as high-cost specialty chemicals (€1,179/g), likely due to complex synthesis and niche uses in optoelectronics .
  • Ethylphenyl variants () may serve as intermediates in pharmaceuticals, where lipophilicity aids in blood-brain barrier penetration .

Synthetic Accessibility: The benzyl-substituted target compound shares synthetic pathways with other tetrahydroquinazolines, as described by Novikov et al. (2013), which involve cyclocondensation and functional group modifications .

生物活性

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS Number: 687580-04-7) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12N2O4
  • Molecular Weight : 296.28 g/mol
  • Standard Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been observed to exhibit:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of the compound. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. The results are as follows:

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

The IC50 values indicate moderate cytotoxicity, warranting further investigation into its therapeutic window.

Case Study 1: HIV Inhibition

A study explored the potential of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The compound demonstrated promising inhibitory activity against HIV strains with an EC50 value in the low nanomolar range. This suggests that it may serve as a lead compound for developing new antiretroviral therapies .

Case Study 2: Cancer Research

In cancer research settings, the compound was tested for its ability to induce apoptosis in cancer cell lines. Results indicated that it could significantly increase apoptotic markers in treated cells compared to controls. This effect was linked to the compound's ability to modulate specific signaling pathways involved in cell survival and death .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from anthranilic acid derivatives. For example, similar tetrahydroquinazoline derivatives (e.g., 4-oxo-2-thioxo derivatives) are prepared by reacting intermediates like 7-carboxamide precursors under controlled acidic or basic conditions. Yield optimization (e.g., 80% as reported for analogous compounds) often requires precise temperature control and anhydrous solvents . Characterization typically involves 1H^1H NMR (e.g., δ 7.77–8.02 ppm for aromatic protons) and HRMS for confirmation .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Standard precautions include avoiding ignition sources (P210) and ensuring proper ventilation. Safety protocols for structurally related tetrahydroquinazoline derivatives emphasize using personal protective equipment (PPE), such as nitrile gloves and lab coats, and storing the compound away from heat. Pre-experiment reviews of safety data sheets (SDS) and hazard codes (e.g., P201, P202) are mandatory .

Q. How is the purity of this compound validated in pharmacological research?

  • Methodological Answer : Purity assessment employs HPLC (>97% purity criteria) and melting point analysis (e.g., decomp. at 264.8°C for similar compounds). For advanced validation, researchers use 1H^1H NMR to detect trace solvents or byproducts. Pharmacological studies often require additional LC-MS profiling to ensure batch consistency .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and stability be resolved across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. Systematic solubility testing in DMSO, methanol, and aqueous buffers (pH 2–9) is recommended. For stability, accelerated degradation studies under UV light or elevated temperatures (40–60°C) can identify degradation pathways. Cross-referencing with analogs (e.g., 3-quinolinecarboxylic acid derivatives) helps contextualize instability mechanisms .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?

  • Methodological Answer : Structural modifications, such as introducing electron-withdrawing groups at the benzyl position, enhance antimicrobial potency. For example, fluorinated analogs of quinazoline derivatives show improved Gram-positive bacterial inhibition. Dose-response curves (IC50_{50}) and time-kill assays are critical for evaluating efficacy .

Q. How should researchers design experiments to probe the compound’s inhibition of soluble epoxide hydrolase (sEH)?

  • Methodological Answer : Use fluorescence-based enzymatic assays with recombinant human sEH. Competitive inhibition can be measured via IC50_{50} values using substrates like 14,15-epoxyeicosatrienoic acid. Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to the enzyme’s catalytic domain, validated by X-ray crystallography of co-crystalized complexes .

Q. What analytical techniques are essential for detecting metabolic byproducts of this compound in vivo?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with UPLC identifies phase I/II metabolites. Isotopic labeling (e.g., 13C^{13}C-tags) tracks metabolic pathways in rodent models. Comparative pharmacokinetic studies using plasma/tissue samples quantify bioavailability and half-life .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。